Cas no 1912-35-2 (Methyl 2-(2-bromo-1H-indol-3-yl)acetate)

Methyl 2-(2-bromo-1H-indol-3-yl)acetate is a brominated indole derivative commonly utilized as a key intermediate in organic synthesis and pharmaceutical research. Its structure features a reactive bromine substituent at the 2-position of the indole ring, enabling further functionalization through cross-coupling or nucleophilic substitution reactions. The ester group enhances solubility in organic solvents, facilitating purification and downstream modifications. This compound is particularly valuable in the synthesis of biologically active indole alkaloids and heterocyclic compounds. Its stability under standard conditions and well-defined reactivity make it a reliable building block for medicinal chemistry and material science applications. Proper handling under inert atmospheres is recommended to preserve its integrity.
Methyl 2-(2-bromo-1H-indol-3-yl)acetate structure
1912-35-2 structure
Product Name:Methyl 2-(2-bromo-1H-indol-3-yl)acetate
CAS No:1912-35-2
MF:C11H10BrNO2
MW:268.106602191925
CID:42175
PubChem ID:27281283
Update Time:2025-06-30

Methyl 2-(2-bromo-1H-indol-3-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(2-bromo-1H-indol-3-yl)acetate
    • (2-Bromo-1H-indol-3-yl)acetic acid methyl ester
    • (2-BROMO-1H-INDOL-3-YL)-ACETIC ACID METHYL ESTER
    • (2-bromo-indol-3-yl)-acetic acid methyl ester
    • 1H-Indole-3-aceticacid,2-bromo-,methyl ester
    • methyl 2-(2-bromanyl-1H-indol-3-yl)ethanoate
    • methyl 2-(2-bromoindol-3-yl)acetate
    • Methyl-3-(2-bromindolyl)acetat
    • AKOS015918053
    • Methyl (2-bromo-1H-indol-3-yl)acetate
    • A813478
    • DTXSID70650596
    • FT-0761470
    • 1H-Indole-3-acetic acid, 2-bromo-, methyl ester
    • 1912-35-2
    • 1-(Nitromethyl)-cyclobutanol
    • (2-Bromo-1H-indol-3-yl)-aceticacidmethylester
    • METHYL2-(2-BROMO-1H-INDOL-3-YL)ACETATE
    • Inchi: 1S/C11H10BrNO2/c1-15-10(14)6-8-7-4-2-3-5-9(7)13-11(8)12/h2-5,13H,6H2,1H3
    • InChI Key: PJILRCSPRGMWLW-UHFFFAOYSA-N
    • SMILES: BrC1=C(CC(=O)OC)C2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 266.98900
  • Monoisotopic Mass: 266.989
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.1A^2
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.569
  • Boiling Point: 394.1 °C at 760 mmHg
  • Flash Point: 394.1 °C at 760 mmHg
  • Refractive Index: 1.648
  • PSA: 42.09000
  • LogP: 2.64590

Methyl 2-(2-bromo-1H-indol-3-yl)acetate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 2-(2-bromo-1H-indol-3-yl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AB12710-5g
Methyl 2-(2-bromo-1H-indol-3-yl)acetate
1912-35-2 97%
5g
$1188.00 2024-04-20

Additional information on Methyl 2-(2-bromo-1H-indol-3-yl)acetate

Methyl 2-(2-bromo-1H-indol-3-yl)acetate: A Key Intermediate in Modern Pharmaceutical Research

Methyl 2-(2-bromo-1H-indol-3-yl)acetate (CAS no. 1912-35-2) is a versatile chemical compound that has garnered significant attention in the field of pharmaceutical research due to its utility as a crucial intermediate in the synthesis of various bioactive molecules. This compound, characterized by its brominated indole core, plays a pivotal role in the development of novel therapeutic agents targeting a range of diseases, including cancer, neurological disorders, and infectious diseases.

The structural motif of Methyl 2-(2-bromo-1H-indol-3-yl)acetate consists of an indole ring substituted with a bromine atom at the 2-position and an acetic acid methyl ester at the 3-position. This unique configuration makes it an attractive building block for medicinal chemists seeking to design molecules with enhanced binding affinity and selectivity. The presence of the bromine atom further enhances its reactivity, allowing for diverse functionalization strategies such as Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of complex organic molecules.

In recent years, there has been a surge in research focused on indole derivatives due to their demonstrated pharmacological properties. Specifically, compounds containing the indole scaffold have shown promise in inhibiting various enzymes and receptors involved in disease pathogenesis. For instance, indole-based molecules have been investigated for their potential to modulate pathways associated with inflammation, pain, and neurodegeneration. Among these derivatives, Methyl 2-(2-bromo-1H-indol-3-yl)acetate has emerged as a valuable precursor for synthesizing novel indole-containing drugs that exhibit potent biological activity.

One of the most compelling applications of Methyl 2-(2-bromo-1H-indol-3-yl)acetate is in the development of anticancer agents. Indole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines by interfering with critical signaling pathways such as MAPK and PI3K/Akt. The brominated indole core of this compound facilitates further derivatization, enabling the creation of molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. Several preclinical studies have demonstrated the efficacy of indole-based compounds in reducing tumor growth and metastasis, highlighting the potential of Methyl 2-(2-bromo-1H-indol-3-yl)acetate as a lead compound for oncology research.

Furthermore, Methyl 2-(2-bromo-1H-indol-3-yl)acetate has found utility in the treatment of neurological disorders. The indole scaffold is known to interact with various neurotransmitter systems, making it a promising candidate for developing drugs that can modulate brain function. Research has shown that certain indole derivatives can cross the blood-brain barrier and exert therapeutic effects on conditions such as Alzheimer's disease, Parkinson's disease, and depression. The ability of Methyl 2-(2-bromo-1H-indol-3-yl)acetate to undergo further functionalization allows researchers to fine-tune its pharmacological properties, thereby optimizing its potential as a neuroprotective agent.

The synthesis of Methyl 2-(2-bromo-1H-indol-3-yl)acetate typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route involves the bromination of indole followed by esterification to introduce the acetic acid methyl ester group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. The growing demand for high-quality intermediates like Methyl 2-(2-bromo-1H-indol-3-yl)acetate underscores its importance in pharmaceutical manufacturing.

In conclusion, Methyl 2-(2-bromo-1H-indol-3-yl)acetate (CAS no. 1912-35-2) is a highly valuable chemical intermediate with significant implications in drug discovery and development. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists working on diverse therapeutic areas. As research continues to uncover new applications for indole derivatives, the role of Methyl 2-(2-bromo-1H-indol-3-yl)acetate is expected to grow even further, contributing to the advancement of modern medicine.

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